molecular formula C16H18BrNO3S B2877230 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide CAS No. 1797027-75-8

2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Cat. No. B2877230
CAS RN: 1797027-75-8
M. Wt: 384.29
InChI Key: PYTWNFQZJFJORE-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is commonly used in scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

One significant area of application is in photodynamic therapy (PDT) for cancer treatment. Zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, closely related to 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in PDT. The research demonstrates the compounds' remarkable potential due to their efficient generation of singlet oxygen, a critical species in PDT for inducing cell death in cancer cells (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Synthetic Applications and Chemical Transformations

Benzenesulfonamides, including derivatives similar to this compound, are pivotal in synthetic chemistry for their roles in various chemical transformations. These compounds have been employed in methodologies for ether cleavage, leading to the regeneration of phenols from ethers, showcasing a green chemical approach due to the moderate conditions and the use of environmentally benign reagents (Boovanahalli, Kim, & Chi, 2004). Furthermore, research on metalated sulfonamides reveals their significant potential in directed ortho metalation processes, highlighting their versatility in heterocyclic synthesis and their contributions to advancing synthetic methodologies (Familoni, 2002).

Enzyme Inhibition and Alzheimer’s Disease Treatment

The synthesis of brominated derivatives of compounds structurally related to this compound has been explored for their potential as enzyme inhibitors, particularly against cholinesterases. These studies are foundational for developing treatments for Alzheimer’s disease, where inhibition of acetylcholinesterase and butyrylcholinesterase represents a therapeutic strategy. The synthesized derivatives exhibit valuable inhibitory activity, suggesting a promising direction for pharmaceutical research in addressing neurodegenerative diseases (Abbasi et al., 2014).

properties

IUPAC Name

2-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-12-7-3-4-8-13(12)15(21-2)11-18-22(19,20)16-10-6-5-9-14(16)17/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTWNFQZJFJORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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